molecular formula C12H14F3N B12893020 4-Methyl-2-(3-(trifluoromethyl)phenyl)pyrrolidine

4-Methyl-2-(3-(trifluoromethyl)phenyl)pyrrolidine

Cat. No.: B12893020
M. Wt: 229.24 g/mol
InChI Key: JTZYDTCIMTXLFH-UHFFFAOYSA-N
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Description

4-Methyl-2-(3-(trifluoromethyl)phenyl)pyrrolidine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of the trifluoromethyl group in its structure enhances its chemical stability and biological activity, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(3-(trifluoromethyl)phenyl)pyrrolidine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with 4-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or a base like sodium hydride to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(3-(trifluoromethyl)phenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like organolithium or Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-Methyl-2-(3-(trifluoromethyl)phenyl)pyrrolidine has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(3-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain proteins, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the trifluoromethyl group.

    4-Methylpyrrolidine: Lacks the trifluoromethylphenyl group.

    2-(Trifluoromethyl)phenylpyrrolidine: Similar structure but without the methyl group.

Uniqueness

4-Methyl-2-(3-(trifluoromethyl)phenyl)pyrrolidine is unique due to the presence of both the methyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

4-methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C12H14F3N/c1-8-5-11(16-7-8)9-3-2-4-10(6-9)12(13,14)15/h2-4,6,8,11,16H,5,7H2,1H3

InChI Key

JTZYDTCIMTXLFH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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